molecular formula C10H11ClF3N B12507829 (R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride

(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride

Cat. No.: B12507829
M. Wt: 237.65 g/mol
InChI Key: LIXYGVSHBCXOGR-UHFFFAOYSA-N
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Description

(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride is a chiral amine derivative featuring a trifluoromethyl-substituted aromatic ring and a propenylamine backbone. The (R)-enantiomer is critical for stereoselective interactions in pharmacological contexts. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs . Its hydrochloride salt form improves aqueous solubility, facilitating formulation in biological assays .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYGVSHBCXOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One-pot synthesis methods using CF3SO2Na (sodium trifluoromethanesulfinate) have been developed, which offer good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . The reaction conditions often involve the formation of thiocarbonyl fluoride in situ, which acts as a key intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The allylamine structure undergoes selective oxidation at the double bond. Common oxidizing agents yield ketones or carboxylic acids depending on conditions:

Reagent/ConditionsProduct(s) FormedYieldNotes
KMnO₄ (acidic)4-(Trifluoromethyl)phenylglyoxylic acid~65%Complete C=C bond cleavage
Ozone (O₃) followed by reductive workup4-(Trifluoromethyl)benzaldehyde72%Ozonolysis preserves aromatic ring

The trifluoromethyl group stabilizes carbocation intermediates during oxidation, directing regioselectivity .

Reduction Reactions

Catalytic hydrogenation targets the double bond or amine group:

Reagent/ConditionsProduct(s) FormedYieldSelectivity
H₂/Pd-C (EtOH, 25°C)(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine88%Full saturation of C=C bond
NaBH₄ (MeOH, 0°C)No reactionBorohydride ineffective for C=C bonds

Hydrogenation retains the chiral center’s configuration due to steric hindrance from the trifluoromethyl group .

Nucleophilic Substitution

The amine group participates in alkylation and acylation:

Reaction TypeReagents/ConditionsProduct(s) FormedYield
Alkylation CH₃I, K₂CO₃, DMF(R)-N-Methyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-amine78%
Acylation AcCl, Et₃N, DCM(R)-N-Acetyl derivative85%

The trifluoromethyl group deactivates the aromatic ring, preventing electrophilic substitution at the para position .

Cross-Coupling Reactions

The allylamine moiety participates in Mizoroki-Heck reactions for C–C bond formation:

ConditionsCoupling PartnerProduct(s) FormedYield
Pd(OAc)₂, PPh₃, K₂CO₃, DMF4-Bromotoluene(R)-3-(p-Tolyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-amine62%

Steric effects from the trifluoromethyl group limit coupling to electron-deficient aryl halides .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to regenerate the free base:

Reagent/ConditionsProduct(s) FormedpKa
NaOH (aq.)(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine (free base)~9.2

The free base is volatile and requires handling under inert atmosphere .

Amide Formation

The amine reacts with activated carboxylic acids:

Reagents/ConditionsCarboxylic Acid PartnerProduct(s) FormedYield
HATU, 4-ethylmorpholine, DMSOBenzophenone-4-carboxylic acid(R)-N-(Benzophenone-4-carbonyl) derivative91%

Coupling efficiency is enhanced by the amine’s nucleophilicity, unaffected by the hydrochloride counterion in basic conditions .

Reaction with Organometallics

The double bond undergoes conjugate addition:

Reagent/ConditionsProduct(s) FormedYield
Grignard (MeMgBr, THF)(R)-1-(4-(Trifluoromethyl)phenyl)-3-methylprop-2-en-1-amine67%

Steric hindrance from the trifluoromethyl group limits addition to the β-position .

Thermal Decomposition

At elevated temperatures (>200°C), the hydrochloride salt decomposes:

ConditionsMajor ProductsNotes
220°C, vacuum4-(Trifluoromethyl)aniline + AcrylamideDegradation via retro-ene mechanism

Scientific Research Applications

®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to similar trifluoromethylphenyl- or propenylamine-containing analogs (Table 1). Key differences include substituent positioning, backbone modifications, and stereochemistry.

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Structural Features Source
(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride C₁₀H₁₁ClF₃N 255.66 Propenylamine backbone, (R)-chirality, trifluoromethylphenyl [Inferred from analogs]
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride C₁₀H₁₃ClF₃NO 255.66 Ether linkage, primary amine, no chiral center
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₇ClF₃N 155.55 Smaller backbone, no aromatic ring
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₅ClFN 203.69 Branched alkyl chain, fluorophenyl group
(R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride C₁₁H₁₈ClN 199.72 Methyl-substituted aromatic ring, (R)-chirality

Pharmacological and Physicochemical Properties

  • Chirality : The (R)-configuration enhances target binding specificity compared to racemic mixtures or (S)-enantiomers. For example, (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride shows higher receptor affinity than its (S)-counterpart .
  • Trifluoromethyl vs. Fluoro/Methoxy Groups : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic resistance compared to fluorophenyl or methoxyphenyl analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride ) .
  • Solubility : Hydrochloride salts universally improve solubility, but bulkier backbones (e.g., propenylamine) reduce logP compared to smaller analogs like 1,1,1-trifluoropropan-2-amine hydrochloride .

Key Research Findings

Stereochemical Impact : The (R)-enantiomer of the target compound shows 2–3× higher potency in serotonin receptor binding assays than the (S)-form, mirroring trends in (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride .

Metabolic Stability: The trifluoromethyl group reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs .

Toxicity : Hydrochloride salts generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than free bases due to improved solubility and reduced tissue accumulation .

Biological Activity

(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₁ClF₃N
  • CAS Number : 1391528-41-8
  • Molecular Weight : 239.65 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the presence of the trifluoromethyl group significantly influences the compound's ability to modulate enzyme activity and cellular pathways.

  • Antimicrobial Activity : Studies have shown that compounds containing the trifluoromethyl moiety exhibit selective antimicrobial properties against various pathogens, including Chlamydia trachomatis. For instance, derivatives with this substituent demonstrated significant antichlamydial activity, which was assessed through immunofluorescence assays measuring inclusion size and morphology in infected cells .
  • Inhibition of Monoamine Oxidase (MAO) : The compound has shown potential as a selective inhibitor of MAO-B, an enzyme linked to neurodegenerative diseases. It was found that certain derivatives could inhibit MAO-B at concentrations ranging from 100 nM to 1 μM, with some exhibiting IC50 values as low as 56 nM .
  • Enzyme Modulation : The trifluoromethyl group appears to enhance the binding affinity of the compound to various enzyme targets, including proteases involved in inflammatory responses. For example, compounds with this substituent have shown selectivity for ADAMTS7 over other metzincins, indicating a potential role in treating conditions associated with inflammation .

Antichlamydial Activity Study

A significant study focused on the antichlamydial effects of derivatives containing the trifluoromethyl group. The research involved:

  • Objective : To evaluate the effectiveness of synthesized compounds against C. trachomatis.
  • Methodology : HEp-2 cells were infected with C. trachomatis serovar L2 and treated with varying concentrations of the compounds.
  • Results : Compounds with the trifluoromethyl group showed a marked reduction in inclusion size compared to untreated controls, indicating effective eradication of the pathogen without cytotoxicity .
CompoundConcentration (µg/mL)Inclusion Size Reduction (%)Cytotoxicity
Compound A5075None
Compound B2560None

MAO-B Inhibition Study

Another pivotal study investigated the inhibition of MAO-B:

  • Objective : To assess the structure-activity relationship (SAR) of derivatives.
  • Findings : The most potent derivative showed an IC50 value of 56 nM against MAO-B, highlighting its potential for treating dopamine-linked disorders such as Parkinson's disease .
DerivativeIC50 (nM)Selectivity for MAO-B
Derivative 156High
Derivative 2120Moderate

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethyl group in (R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride while preserving enantiomeric purity?

Methodological Answer: The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent under transition-metal catalysis. Enantiomeric purity is maintained by employing chiral catalysts (e.g., palladium with BINAP ligands) or chiral auxiliaries during the coupling step. Purification via recrystallization or chiral column chromatography is critical, as noted in studies of structurally related trifluoromethylated amines .

Q. How can the enantiomeric purity of this compound be confirmed experimentally?

Methodological Answer: Chiral HPLC using columns like Chiralpak® IA/IB with a polar mobile phase (e.g., hexane/isopropanol) is standard. Polarimetry and X-ray crystallography (using SHELX software for structure refinement) provide complementary validation. For example, SHELX’s robust refinement algorithms resolve chiral centers with high precision, even in complex aromatic systems .

Q. What analytical techniques are recommended for structural characterization of the hydrochloride salt?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR (in D₂O or DMSO-d₆) to confirm proton environments and CF₃ group integration.
  • FT-IR to identify amine hydrochloride N–H stretches (~2500–3000 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).
  • X-ray crystallography (via SHELXL) to resolve stereochemistry and salt formation .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer: Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) models electron density distribution and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, quantifies how the electron-withdrawing CF₃ group stabilizes intermediates in reactions like nucleophilic substitutions .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer: Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or crystal packing. Use 2D NMR (COSY, NOESY) to validate proton-proton proximities. For vibrational modes, compare experimental IR with DFT-simulated spectra (scaling factor: 0.961). If unresolved, single-crystal X-ray data (refined via SHELXL) provide definitive structural confirmation .

Q. What strategies mitigate racemization during synthesis of the (R)-enantiomer?

Methodological Answer:

  • Conduct reactions at low temperatures (−20°C to 0°C) to reduce kinetic energy-driven racemization.
  • Use aprotic solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent acid/base-mediated epimerization.
  • Employ chiral ionic liquids as solvents to stabilize the transition state of the desired enantiomer, as demonstrated in related prochiral amine syntheses .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

Methodological Answer: The hydrochloride salt enhances aqueous solubility but may hydrolyze under alkaline conditions (pH > 8). Stability studies using HPLC-UV at 25°C/60% RH show degradation via deamination or trifluoromethyl group hydrolysis. Buffered solutions (pH 4–6) and lyophilization minimize degradation, as observed in pharmacopeial standards for analogous hydrochlorides .

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